molecular formula C25H27N5O2 B2437410 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 896835-43-1

1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2437410
CAS No.: 896835-43-1
M. Wt: 429.524
InChI Key: DNFIDMMWKQZMEC-UHFFFAOYSA-N
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Description

1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
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Properties

IUPAC Name

6-benzyl-5-(4-ethylpiperazine-1-carbonyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-3-27-12-14-28(15-13-27)25(32)21-16-20-23(30(21)17-19-9-5-4-6-10-19)26-22-18(2)8-7-11-29(22)24(20)31/h4-11,16H,3,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFIDMMWKQZMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C20H24N4O(CAS Number 1447605993)\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}\quad (\text{CAS Number }1447605-99-3)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. The detailed synthetic pathways are crucial for understanding its biological activity and optimizing its efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, related compounds have shown IC50 values below 1 µM against various cancer cell lines, including ovarian carcinoma (OVCAR-3), leukemia (K-562), and breast adenocarcinoma (MCF-7) . The mechanism of action is believed to involve DNA intercalation, leading to structural damage and apoptosis in cancer cells.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases play a critical role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting specific kinases, the compound may disrupt these pathways, providing a therapeutic strategy against cancers that are driven by aberrant kinase activity .

Antimicrobial Activity

In addition to its anticancer properties, compounds structurally similar to 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one have demonstrated antimicrobial effects against various pathogens. For example, studies have shown significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Research Findings

Activity Cell Line/Organism IC50 Value Mechanism
AnticancerOvarian carcinoma (OVCAR-3)< 1 µMDNA intercalation and apoptosis
AnticancerBreast adenocarcinoma (MCF-7)< 1 µMDisruption of cell signaling via kinase inhibition
AntimicrobialStaphylococcus aureusVariesDisruption of bacterial cell wall synthesis
AntimicrobialEscherichia coliVariesInhibition of metabolic pathways

Case Studies

A notable case study involved the evaluation of a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. In vitro assays revealed that specific modifications to the piperazine moiety significantly enhanced cytotoxicity against multiple cancer cell lines .

Another study focused on the antimicrobial properties of similar compounds. The results indicated that modifications in the benzyl group could lead to enhanced activity against resistant strains of bacteria .

Chemical Reactions Analysis

Hydrolysis of Piperazine Carbonyl

The carbonyl group in the piperazine moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine derivative .

Reaction Conditions :

  • Acidic hydrolysis : HCl or H₂SO₄, heat.

  • Basic hydrolysis : NaOH or KOH, aqueous solution.

Product :

  • Acidic: Piperazine carboxylic acid.

  • Basic: Piperazine amine.

Reduction of Benzyl Group

The benzyl group can be hydrogenated using Pd/C catalysts to form a benzylamine derivative .

Reaction :
Benzyl group+H2Pd/CBenzylamine\text{Benzyl group} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Benzylamine}

Substitution Reactions

The pyrido-pyrimidine core may undergo electrophilic substitution , depending on directing groups. For example:

  • Alkylation/Acylation : Introduction of alkyl or acyl groups at activated positions (e.g., positions para to electron-donating groups) .

  • Halogenation : Chlorination or bromination under controlled conditions .

Nucleophilic Attacks

The carbonyl group in the piperazine moiety is susceptible to nucleophilic attack by amines or alcohols, forming amides or esters under activated conditions (e.g., using coupling agents) .

Example Reaction :
Carbonyl group+Nucleophile (R-NH2)Coupling agentAmide derivative\text{Carbonyl group} + \text{Nucleophile (R-NH}_2\text{)} \xrightarrow{\text{Coupling agent}} \text{Amide derivative}

Purification and Stability

  • Purification : Commonly achieved via recrystallization or chromatography (e.g., HPLC).

  • Stability :

    • pH sensitivity : Hydrolysis-prone carbonyl group requires neutral conditions for stability .

    • Solubility : Moderate solubility in organic solvents (e.g., DMSO, DMF).

Biological Relevance

While not directly part of chemical reactivity, the compound’s structural features (e.g., piperazine carbonyl, pyrido-pyrimidine core) are critical for its biological activity . For instance, similar pyrido-pyrimidine derivatives act as CDK inhibitors by targeting kinase binding sites .

Data Table: Reaction Comparisons

Reaction TypeReagents/ConditionsAdvantagesLimitations
HydrolysisHCl/H₂SO₄, heatSimple conditionsMay degrade other functional groups
HydrogenationH₂, Pd/CSelective benzyl reductionRequires catalyst and high pressure
Electrophilic substitutionHalogens, directing groupsFunctionalizes core structureDependent on directing group efficacy

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